

# A Comparative Guide to REM-422: Monotherapy Performance and Preclinical Combination Insights

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP-422   |           |
| Cat. No.:            | B1193853 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the available data on REM-422, a first-in-class, oral small molecule MYB mRNA degrader, as a monotherapy and in early preclinical combination studies. REM-422 is currently under investigation for the treatment of recurrent or metastatic adenoid cystic carcinoma (ACC) and acute myeloid leukemia/myelodysplastic syndromes (AML/MDS).[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development.

# REM-422 Monotherapy: Clinical and Preclinical Performance

REM-422 has demonstrated promising anti-tumor activity as a monotherapy in both preclinical models and early-phase human clinical trials.[3][4][5][6]

Preliminary results from the ongoing Phase 1 clinical trial (NCT06118086) in patients with recurrent or metastatic ACC have shown encouraging efficacy and a manageable safety profile. [3][7][8]

Table 1: Summary of Preliminary Phase 1 Clinical Trial Data for REM-422 Monotherapy in ACC



| Efficacy Endpoint                                | Result                     | Patient Population                             |
|--------------------------------------------------|----------------------------|------------------------------------------------|
| Overall Response Rate (ORR)<br>via RECIST        | 43%                        | Efficacy-evaluable population                  |
| Tumor Shrinkage (>20%)                           | 71% (10/14)                | Biomarker-positive patients on study >6 months |
| Partial Responses (Confirmed)                    | 4                          | Biomarker-positive patients on study >6 months |
| Most Common Treatment-<br>Related Adverse Events | Anemia, Fatigue, Epistaxis | At the recommended Phase 2 dose                |
| Data as of October 1, 2025.[3]                   |                            |                                                |

This Phase 1, multicenter, open-label study is designed to assess the safety, tolerability, and preliminary efficacy of REM-422 in patients with recurrent or metastatic ACC.[7][8]

- Study Design: The trial consists of two main parts: a Dose Escalation Phase and a Dose Expansion Phase.[3][7]
  - Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of REM-422. Patients receive escalating doses of REM-422 administered orally once daily.[7]
  - Dose Expansion: In this phase, a larger cohort of patients receives REM-422 at the identified RP2D to further evaluate its safety and anti-tumor activity.[3][7]
- Patient Population: Eligible participants are adults (18 years or older) with a confirmed diagnosis of recurrent or metastatic ACC who have received prior anti-cancer therapies.[8]
- Primary Outcome Measures:
  - Incidence and severity of dose-limiting toxicities (DLTs).
  - Determination of the MTD and RP2D.
- Secondary Outcome Measures:



- Overall Response Rate (ORR).
- Duration of Response (DoR).
- Progression-Free Survival (PFS).
- Pharmacokinetics (PK) of REM-422.[2][9]
- Pharmacodynamic Assessments: Reduction of MYB mRNA and protein levels in tumor biopsies.[3][4]

In vivo studies using patient-derived xenograft (PDX) models of AML have shown that REM-422 monotherapy leads to the eradication of human leukemia cells from the bone marrow and peripheral blood.[10][11]

## **REM-422 Combination Therapy: Preclinical Insights**

While clinical data on REM-422 in combination with other agents is not yet available, preclinical studies have explored its potential synergistic effects in AML models.

In vivo studies in mouse models of AML have demonstrated that combining REM-422 with standard-of-care agents can lead to improved tumor growth inhibition compared to monotherapy.[12]

Table 2: Summary of Preclinical Combination Therapy Data for REM-422 in AML Models

| Combination            | Model                                              | Outcome                                                                                                         |
|------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| REM-422 + Gilteritinib | MONO-MAC-6 (FLT3 mutant) subcutaneous xenograft    | Improved tumor growth inhibition compared to either monotherapy.                                                |
| REM-422 + Revumenib    | THP-1 (KMT2A-rearranged)<br>subcutaneous xenograft | More durable anti-tumor activity with delayed tumor regrowth after treatment cessation compared to monotherapy. |
| [12]                   |                                                    |                                                                                                                 |



#### Animal Models:

- BALB/c nude mice subcutaneously implanted with MONO-MAC-6 cells (FLT3 mutant).
- NOD/SCID mice subcutaneously implanted with THP-1 cells (KMT2A-rearranged).
- Treatment Regimen: Mice with established tumors were treated orally once daily for 21 days with either REM-422 alone, the combination agent (gilteritinib or revumenib) alone, or the combination of REM-422 and the respective agent.
- Efficacy Assessment: Tumor growth was monitored throughout the study. In the revumenib combination study, tumor regrowth was also assessed after the cessation of dosing. [12]

### **Visualizing the Science of REM-422**

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated.





Click to download full resolution via product page

Caption: Mechanism of action of REM-422.





Click to download full resolution via product page

Caption: Phase 1 clinical trial workflow for REM-422.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. remixtx.com [remixtx.com]
- 2. Remix Therapeutics Announces First Patients Dosed in Two Phase 1 Clinical Trials
   Investigating REM-422 for Treatment of Adenoid Cystic Carcinoma (ACC) and Acute Myeloid
   Leukemia/Myelodysplastic Syndromes (AML/MDS) [prnewswire.com]
- 3. remixtx.com [remixtx.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Remix Therapeutics<sup>™</sup> to Present Preclinical Data Demonstrating Tumor Regressions Induced by REM-422 in Adenoid Cystic Carcinoma Patient-Derived Xenograft Models at the 2024 EORTC-NCI-AACR Symposium BioSpace [biospace.com]
- 6. Remix Therapeutics<sup>™</sup> to Present Preclinical Data Demonstrating Tumor Regressions Induced by REM-422 in Adenoid Cystic Carcinoma Patient-Derived Xenograft Models at the 2024 EORTC-NCI-AACR Symposium [prnewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mskcc.org [mskcc.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
- 11. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to REM-422: Monotherapy Performance and Preclinical Combination Insights]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1193853#comparative-effectiveness-of-tp-422-as-a-monotherapy-versus-combination-therapy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com